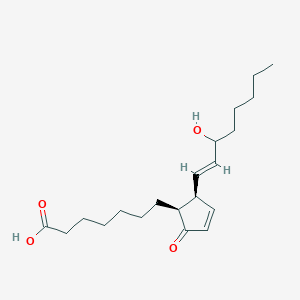

8-iso Prostaglandin A1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-[(1S,2S)-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17?,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKHCLZFGPIKKU-UXVMJRBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 8-iso-Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso-Prostaglandin A1 (8-iso-PGA1) is a member of the isoprostane family, a series of prostaglandin-like compounds formed in vivo from the free-radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid. Unlike prostaglandins, which are synthesized via enzymatic pathways involving cyclooxygenase (COX) enzymes, isoprostanes are typically formed non-enzymatically. 8-iso-PGA1, as a specific isomer, is of growing interest to researchers studying oxidative stress and its physiological and pathological consequences. This technical guide provides a comprehensive overview of the proposed synthesis pathways of 8-iso-PGA1, summarizing the available scientific literature on its formation.

Core Synthesis Pathways

The synthesis of 8-iso-PGA1 is understood to occur through two primary routes: a non-enzymatic, free-radical-mediated pathway originating from arachidonic acid, and a chemical synthesis pathway involving the dehydration of 8-iso-Prostaglandin E1 (8-iso-PGE1).

Non-Enzymatic Synthesis from Arachidonic Acid

The initial and most fundamental pathway for the formation of all isoprostanes, including the precursors to 8-iso-PGA1, is the non-enzymatic peroxidation of arachidonic acid. This process is initiated by free radicals, which are highly reactive species generated during normal metabolic processes or in response to cellular stress.

The key steps in this pathway are:

-

Initiation: A free radical (R•) abstracts a hydrogen atom from a bis-allylic carbon on an arachidonic acid molecule, which is typically esterified in a phospholipid membrane. This generates a carbon-centered lipid radical.

-

Propagation: Molecular oxygen (O2) rapidly adds to the lipid radical to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).

-

Endocyclization: The peroxyl radicals can undergo endocyclization to form bicyclic endoperoxide structures, analogous to the prostaglandin (B15479496) G2 (PGG2) intermediate in the enzymatic pathway. This non-enzymatic cyclization, however, is not stereospecific, leading to a variety of isomers, including the precursors to 8-iso-prostaglandins.

-

Formation of 8-iso-PGH2: One of the key intermediates formed is 8-iso-prostaglandin H2 (8-iso-PGH2), a stereoisomer of the COX-derived PGH2.

-

Conversion to 8-iso-PGE1: 8-iso-PGH2 can then be chemically or enzymatically converted to 8-iso-PGE1. While the precise mechanisms are not as well-defined as the enzymatic pathways for prostaglandins, it is proposed to occur through isomerization.

-

Dehydration to 8-iso-PGA1: Finally, 8-iso-PGE1 can undergo dehydration (loss of a water molecule) from the cyclopentane (B165970) ring to form the more stable α,β-unsaturated ketone structure of 8-iso-PGA1.

Chemical Synthesis from 8-iso-Prostaglandin E1

A more direct and controllable method for obtaining 8-iso-PGA1 is through the chemical synthesis from its precursor, 8-iso-PGE1. Seminal work in the field of prostaglandin chemistry by Schneider and colleagues in 1969 described a reaction sequence that produced dl-8-isoprostaglandin E1 and its subsequent conversion to dl-PGA1. This provides a foundational method for the targeted synthesis of 8-iso-PGA1.

The core of this chemical synthesis is the acid- or base-catalyzed dehydration of 8-iso-PGE1. The hydroxyl group at the C11 position on the cyclopentanone (B42830) ring is eliminated, leading to the formation of a double bond between C10 and C11, which is in conjugation with the ketone at C9.

Quantitative Data

Quantitative data specifically for the synthesis of 8-iso-PGA1 is limited in the available literature. Most studies on isoprostanes focus on the quantification of 8-iso-PGF2α as a biomarker of oxidative stress. However, some data can be inferred or is available for related compounds.

| Parameter | Value | Compound | Method | Reference |

| Purity | ≥97% | 8-iso-PGA1 | Commercially available standard | Cayman Chemical |

| Molar Mass | 336.5 g/mol | 8-iso-PGA1 | Calculated | PubChem |

| Yield | Not specified | dl-PGA1 from dl-8-iso-PGE1 | Chemical Synthesis | Schneider et al., 1969 |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of 8-iso-PGA1 are not extensively published. The following are conceptual outlines based on the available literature and general chemical principles.

Conceptual Protocol 1: Chemical Synthesis of 8-iso-PGA1 from 8-iso-PGE1

This protocol is based on the dehydration reaction described by Schneider et al. (1969) for the conversion of dl-8-iso-PGE1 to dl-PGA1.

Materials:

-

8-iso-Prostaglandin E1 (starting material)

-

Anhydrous organic solvent (e.g., toluene, dichloromethane)

-

Acid catalyst (e.g., p-toluenesulfonic acid) or Base catalyst (e.g., potassium tert-butoxide)

-

Quenching solution (e.g., saturated sodium bicarbonate for acid catalysis, or dilute HCl for base catalysis)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

-

Dissolution: Dissolve 8-iso-PGE1 in an appropriate anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add the acid or base catalyst to the solution. The choice of catalyst and solvent will influence the reaction rate and selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, quench the reaction by adding the appropriate quenching solution to neutralize the catalyst.

-

Extraction: Extract the organic layer with the quenching solution and then with brine. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system to isolate the 8-iso-PGA1.

-

Characterization: Characterize the purified 8-iso-PGA1 using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Conceptual Protocol 2: In Vitro Generation and Detection of 8-iso-PGA1 from Arachidonic Acid

This protocol outlines a general method to induce the non-enzymatic peroxidation of arachidonic acid and subsequently detect the formation of 8-iso-PGA1.

Materials:

-

Arachidonic acid

-

Free radical initiator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) - AAPH)

-

Phosphate-buffered saline (PBS)

-

Internal standards (e.g., deuterated 8-iso-PGA1, if available)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare a solution of arachidonic acid in PBS.

-

Initiation of Peroxidation: Add a free radical initiator, such as AAPH, to the arachidonic acid solution and incubate at 37°C.

-

Time Course Sampling: Collect aliquots of the reaction mixture at various time points.

-

Reaction Termination: Stop the reaction in the collected aliquots, for example, by adding an antioxidant like butylated hydroxytoluene (BHT) and placing the samples on ice.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard to each sample for quantification.

-

Solid-Phase Extraction: Purify and concentrate the isoprostanes from the reaction mixture using SPE cartridges.

-

LC-MS/MS Analysis: Analyze the purified samples by LC-MS/MS to identify and quantify the formation of 8-iso-PGA1 and its precursors like 8-iso-PGE1. A specific multiple reaction monitoring (MRM) transition for 8-iso-PGA1 would need to be established.

Conclusion

The synthesis of 8-iso-Prostaglandin A1 is a complex process that can occur through both non-enzymatic and chemical routes. While the free-radical-mediated peroxidation of arachidonic acid provides the fundamental biological pathway, the chemical dehydration of 8-iso-Prostaglandin E1 offers a more direct synthetic strategy. Further research is required to fully elucidate the specific enzymatic or chemical transformations involved in the biological formation of 8-iso-PGA1 and to develop detailed, high-yield protocols for its chemical synthesis. The information and conceptual protocols provided in this guide serve as a foundation for researchers and drug development professionals to explore the synthesis and biological significance of this intriguing isoprostane.

8-iso Prostaglandin A1 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 8-iso Prostaglandin (B15479496) A1

Abstract

8-iso Prostaglandin A1 (8-iso PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free-radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid. Unlike enzymatically produced prostaglandins (B1171923), isoprostanes are often regarded as reliable markers of oxidative stress. While research specifically delineating the mechanism of action for 8-iso PGA1 is limited, this guide synthesizes the direct evidence available and extrapolates potential mechanisms based on the activities of structurally related compounds, namely Prostaglandin A1 (PGA1) and the well-studied isoprostane, 8-iso-Prostaglandin F2α (8-iso-PGF2α). This document outlines known molecular interactions, potential signaling pathways, and key biological effects, supported by quantitative data, experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Introduction to this compound

This compound is an isomer of Prostaglandin A1. As an isoprostane, its formation is initiated by non-enzymatic, free-radical-mediated peroxidation of arachidonic acid, making its presence a key indicator of oxidative stress within biological systems[1]. While extensive research has focused on other isoprostanes like 8-iso-PGF2α, the specific signaling cascades and receptor interactions of 8-iso PGA1 remain an area of emerging investigation. This guide will cover the direct molecular targets identified to date and explore probable pathways by examining its close structural relatives.

Directly Attributed Mechanism of Action

Direct research into the molecular activity of 8-iso PGA1 has identified a key inhibitory function:

-

Inhibition of Aldo-Keto Reductase (AKR1B10): 8-iso PGA1 has been shown to inhibit the aldo-keto reductase family 1 member B10 (AKR1B10) enzyme. In one study, a concentration of 60 µM resulted in the inhibition of the human enzyme expressed in COS-7 lysates[2]. AKR1B10 is implicated in the development of various cancers, making 8-iso PGA1 a molecule of interest for antitumoral research.

Potential Mechanisms Inferred from Related Prostanoids

Due to the limited direct data on 8-iso PGA1, its mechanism can be hypothesized by studying related molecules. These models provide a robust framework for future investigation.

Anti-Inflammatory Pathway (via PGA1 Model)

Prostaglandin A1 (PGA1), a closely related compound, exerts anti-inflammatory effects by modulating the Nuclear Factor kappa-B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammatory responses[3][4].

The proposed mechanism is as follows:

-

Stress Response Induction: PGA1 induces a cellular stress response, which includes the activation of Heat Shock Factor 1 (HSF1)[5].

-

IκBα Gene Expression: This stress response leads to the increased expression of I-kappa-B-alpha (IκBα) mRNA and protein. PGA1 achieves this by activating the IκBα promoter[5].

-

NF-κB Sequestration: IκBα is the primary endogenous inhibitor of NF-κB. In unstimulated cells, it binds to the NF-κB dimer, sequestering it in the cytoplasm[6].

-

Inhibition of NF-κB Translocation: By increasing the cellular pool of IκBα, PGA1 prevents the degradation of this inhibitor, thereby blocking the translocation of NF-κB to the nucleus[5].

-

Attenuation of Inflammation: With NF-κB inhibited, the transcription of pro-inflammatory genes, such as Interleukin-8 (IL-8), is suppressed[5].

This pathway suggests that 8-iso PGA1 may possess anti-inflammatory properties by upregulating the key NF-κB inhibitor, IκBα.

Pro-Apoptotic and Anti-Apoptotic Regulation

Evidence from related prostaglandins suggests a dual role in regulating apoptosis, a critical process in development and disease.

-

Anti-Apoptotic Action (via PGA1 Model): In studies on cardiac microvascular endothelial cells, PGA1 demonstrated a protective effect against hypoxia-induced apoptosis. It was found to significantly increase the expression of Bcl-2 mRNA[7]. Bcl-2 is a cornerstone anti-apoptotic protein that inhibits cell death. This suggests 8-iso PGA1 could have cytoprotective and survival-promoting functions in certain contexts.

-

Pro-Apoptotic Action (General Prostaglandin Activity): Conversely, many prostaglandins, particularly those in the A and J series, are well-known for their potent pro-apoptotic and anti-proliferative effects, often mediated through the activation of the caspase cascade. The extrinsic apoptosis pathway is initiated by external signals and converges on the activation of Caspase-8, which in turn activates the executioner caspase, Caspase-3, leading to programmed cell death[8][9]. It is plausible that 8-iso PGA1 could also engage this core apoptotic machinery.

Receptor-Mediated Signaling (via 8-iso-PGF2α Model)

The most extensively studied isoprostane, 8-iso-PGF2α, signals through multiple pathways, providing a likely model for 8-iso PGA1. It interacts with thromboxane (B8750289) A2 receptors (TPRs) and also an as-yet-unidentified receptor[10][11][12].

-

Stimulatory Pathway (TPR-Dependent): Binding of 8-iso-PGF2α to TPRs activates a G-protein-coupled pathway that leads to the mobilization of intracellular calcium (Ca2+)[10][11]. This influx of calcium is a key second messenger that triggers various cellular responses, including vasoconstriction and platelet activation[13][14].

-

Inhibitory Pathway (cAMP-Dependent): In human platelets, 8-iso-PGF2α also activates a separate, inhibitory pathway that is dependent on cyclic AMP (cAMP)[10][11]. This pathway counteracts the stimulatory effects and does not involve known receptors for PGI2, PGD2, or PGE2, suggesting a unique, unidentified isoprostane receptor[10][11].

This dual signaling capability—activating and inhibitory—demonstrates the complexity of isoprostane biology and may be conserved in 8-iso PGA1.

Quantitative Data Summary

While quantitative data for 8-iso PGA1 is scarce, data from related compounds illustrates the potency and binding affinities involved in prostanoid signaling.

| Compound | Target/Assay | Parameter | Value | Cell/System Type | Reference |

| 8-iso PGA1 | Aldo-Keto Reductase (AKR1B10) | Inhibitory Conc. | 60 µM | COS-7 Lysates | [2] |

| 8-iso-PGF2α | Thromboxane Receptor (TPR) | Kd | 57 nM | HEK Cells | [10][11] |

| 8-iso-PGF2α | Platelet Aggregation (U-46619 induced) | IC50 | 1.6 µM | Human Platelets | [14] |

| 8-iso-PGF2α | Platelet Aggregation (I-BOP induced) | IC50 | 1.8 µM | Human Platelets | [14] |

Key Experimental Protocols

The following are detailed methodologies for experiments crucial to elucidating the mechanisms of action of compounds like 8-iso PGA1.

Protocol: NF-κB Activity Assessment via Reporter Assay

This protocol determines if 8-iso PGA1 affects NF-κB-dependent gene transcription.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or BEAS-2B) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection.

-

Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine) with two plasmids:

-

An NF-κB reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase gene.

-

A control plasmid (e.g., pRL-TK expressing Renilla luciferase) to normalize for transfection efficiency.

-

-

-

Treatment:

-

24 hours post-transfection, replace the medium.

-

Pre-treat cells with varying concentrations of 8-iso PGA1 (e.g., 1-100 µM) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. Include appropriate vehicle and positive/negative controls.

-

-

Lysis and Luminescence Reading:

-

Wash cells with PBS and lyse them using a passive lysis buffer.

-

Use a Dual-Luciferase Reporter Assay System. Transfer lysate to a luminometer plate.

-

Sequentially measure Firefly luciferase activity and then Renilla luciferase activity using a plate luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

-

Express the data as fold-change relative to the stimulated control. Statistical analysis (e.g., ANOVA) is used to determine significance.

-

Protocol: Western Blot for Protein Expression (e.g., IκBα, Bcl-2)

This method quantifies changes in protein levels following treatment.

-

Cell Culture and Treatment:

-

Seed cells (e.g., BEAS-2B or endothelial cells) in 6-well plates.

-

Grow to 80-90% confluency.

-

Treat with desired concentrations of 8-iso PGA1 for various time points (e.g., 0, 2, 4, 8, 16 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Load samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IκBα or anti-Bcl-2) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify band intensity using densitometry software.

-

Conclusion and Future Directions

The mechanism of action of this compound is an underexplored field with significant potential. Direct evidence points to its role as an inhibitor of the cancer-associated enzyme AKR1B10[2]. Mechanistic models derived from the closely related PGA1 and 8-iso-PGF2α suggest that 8-iso PGA1 may possess a complex and context-dependent biological profile, potentially acting as both an anti-inflammatory agent via NF-κB inhibition and a regulator of apoptosis[5][7]. Furthermore, the dual stimulatory (Ca2+) and inhibitory (cAMP) signaling pathways seen with 8-iso-PGF2α suggest that 8-iso PGA1 may also exhibit pleiotropic effects through multiple receptor types[10][11].

Future research should focus on:

-

Receptor Identification: Deorphanizing the specific cell surface or nuclear receptors that bind 8-iso PGA1.

-

Pathway Validation: Confirming whether the inferred NF-κB and apoptosis pathways are directly modulated by 8-iso PGA1 in various cell types.

-

In Vivo Studies: Evaluating the physiological and pathophysiological effects of 8-iso PGA1 in animal models of inflammation, cancer, and oxidative stress.

A thorough understanding of these mechanisms will be critical for harnessing the therapeutic potential of 8-iso PGA1 and other isoprostanes in drug development.

References

- 1. 8-Iso Prostaglandin F2a (8-Iso F2a) - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]

- 2. caymanchem.com [caymanchem.com]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 5. Induction of the stress response with prostaglandin A1 increases I-kappaBalpha gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Inhibitory effects of PGA1 and TRI on the apoptosis of cardiac microvascular endothelial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis or necroptosis? The caspase-8 protein decides | St. Jude Research [stjude.org]

- 9. Essential Role for Caspase-8 in Transcription-independent Apoptosis Triggered by p53 [dash.harvard.edu]

- 10. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reduction of 8-iso-Prostaglandin F2α in the First Week After Roux-en-Y Gastric Bypass Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 8-iso Prostaglandin A1

Core Summary

8-iso Prostaglandin (B15479496) A1 (8-iso PGA1) is a member of the isoprostane family, a class of prostaglandin-like compounds produced primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. As a marker and potential mediator of oxidative stress, 8-iso PGA1 is of significant interest to researchers in fields ranging from neuroscience to oncology. This guide provides a technical overview of its biological activities, known mechanisms of action, and relevant experimental methodologies.

Chemical and Physical Properties

| Property | Value | Reference |

| Formal Name | (8β)-15S-hydroxy-9-oxo-prosta-10,13E-dien-1-oic acid | [1] |

| Synonyms | 8-epi PGA1, 8-iso PGA1 | [1] |

| Molecular Formula | C₂₀H₃₂O₄ | [1] |

| Molecular Weight | 336.5 g/mol | [1] |

| CAS Number | 211186-29-7 | [1] |

| Purity | ≥97% (typical commercial) | [1] |

| Solubility (in methyl acetate) | 1 mg/ml | [1] |

| Solubility (in DMF) | 75 mg/ml | [1] |

| Solubility (in DMSO) | 50 mg/ml | [1] |

| Solubility (in Ethanol) | 100 mg/ml | [1] |

| Solubility (in PBS, pH 7.2) | 2.4 mg/ml | [1] |

| UV max | 217 nm | [1] |

Biological Activity and Quantitative Data

8-iso Prostaglandin A1 has demonstrated inhibitory effects in specific biological systems. The following table summarizes the available quantitative data on its activity.

| Target/System | Effect | Concentration/Potency | Cell/Tissue Model | Reference |

| Aldo-keto reductase family 1 member B10 (AKR1B10) | Inhibition of enzymatic activity | 60 µM | COS-7 lysates expressing human AKR1B10 | [1][2] |

| Aldo-keto reductase family 1 member B10 (AKR1B10) | Time- and concentration-dependent inhibition (IC₅₀) | 43 µmol/L | COS-7 cells | [2] |

| Potassium-induced D-aspartate release | Inhibition | 0.1 µM | Isolated bovine retinas | [1] |

Signaling and Mechanism of Action

While the specific signaling pathways of this compound are not as extensively characterized as other isoprostanes like 8-iso-PGF2α, its known interactions provide insights into its potential mechanisms of action.

Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)

AKR1B10 is an enzyme implicated in tumorigenesis and chemoresistance.[3] 8-iso PGA1 has been shown to inhibit the activity of this enzyme.[1][2] The structurally related Prostaglandin A1 (PGA1) is known to covalently bind to Cys299 near the active site of AKR1B10, leading to its inhibition.[3][4] It is plausible that 8-iso PGA1 acts through a similar mechanism, although the stereochemistry at carbon 8 may influence its binding affinity and inhibitory potency. The trans orientation of the prostaglandin side chain appears to be more favorable for interaction with the enzyme.[2]

Modulation of Neurotransmitter Release

In the context of the central nervous system, 8-iso PGA1 has been observed to inhibit the potassium-induced release of D-aspartate from isolated bovine retinas.[1] This suggests a potential role in modulating excitatory neurotransmission. The precise receptor and downstream signaling cascade involved in this process have not yet been fully elucidated.

Experimental Protocols

Determination of AKR1B10 Inhibition

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of AKR1B10.

Methodology (based on similar studies): [2]

-

Cell Culture and Lysate Preparation:

-

COS-7 cells are transiently transfected with a vector expressing human AKR1B10.

-

After a suitable expression period (e.g., 24-48 hours), cells are harvested and lysed in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the soluble protein fraction (including AKR1B10) is collected.

-

-

Enzyme Activity Assay:

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains NADPH, a suitable substrate for AKR1B10 (e.g., glyceraldehyde), and the cell lysate.

-

Various concentrations of this compound (or vehicle control) are added to the reaction mixture.

-

The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

-

The inhibitory activity is calculated as the percentage decrease in enzyme activity in the presence of 8-iso PGA1 compared to the vehicle control.

-

IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

D-Aspartate Release Assay from Bovine Retina

Objective: To assess the effect of this compound on neurotransmitter release in the retina.

Methodology (based on similar studies):

-

Retinal Tissue Preparation:

-

Bovine eyes are obtained fresh from a local abattoir.

-

The retinas are carefully dissected and isolated in a chilled, oxygenated buffer solution.

-

-

Radiolabeling:

-

The isolated retinas are incubated with [³H]D-aspartate to allow for its uptake into retinal neurons.

-

-

Superfusion and Stimulation:

-

The radiolabeled retinas are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Fractions of the perfusate are collected at regular intervals to establish a baseline of [³H]D-aspartate release.

-

To induce neurotransmitter release, the retinas are stimulated with a high concentration of potassium chloride (KCl).

-

The effect of 8-iso PGA1 is tested by including it in the perfusion medium before and during the KCl stimulation.

-

-

Quantification and Analysis:

-

The amount of radioactivity in each collected fraction is determined by liquid scintillation counting.

-

The KCl-evoked release of [³H]D-aspartate is calculated as the percentage increase over the baseline release.

-

The inhibitory effect of 8-iso PGA1 is determined by comparing the evoked release in its presence to that in its absence.

-

Synthesis and Formation

This compound is an isoprostane, formed in vivo through the non-enzymatic peroxidation of arachidonic acid.[5] This process is initiated by reactive oxygen species (ROS), which abstract a hydrogen atom from arachidonic acid, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can undergo endocyclization to form a bicyclic endoperoxide intermediate. Subsequent rearrangements and reductions lead to the formation of a variety of isoprostanes, including 8-iso PGA1.

The chemical synthesis of prostaglandins (B1171923) and their analogs is a complex, multi-step process. While specific, detailed synthetic routes for this compound are not widely published in readily accessible literature, general strategies for prostaglandin synthesis often involve the construction of the cyclopentanone (B42830) ring with the two side chains being introduced through various stereocontrolled reactions.[6][7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Identification of aldo-keto reductase AKR1B10 as a selective target for modification and inhibition by prostaglandin A(1): implications for antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesis of prostaglandin E1 and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

The Genesis and Biological Intricacies of 8-iso Prostaglandin A1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and biochemical functionalities of 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents detailed experimental methodologies, and visualizes complex biological pathways to foster a comprehensive understanding of this unique isoprostane.

Introduction: The Isoprostane Frontier

The discovery of prostaglandins (B1171923) in the 1930s marked a pivotal moment in biomedical research, unveiling a class of lipid compounds with diverse physiological effects. For decades, it was believed that these eicosanoids were exclusively synthesized through enzymatic processes mediated by cyclooxygenases (COX). However, in 1990, a groundbreaking discovery by Morrow and Roberts from Vanderbilt University challenged this paradigm. Their research revealed a novel series of prostaglandin-like compounds produced in vivo through a non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. These compounds were named "isoprostanes" due to their isomeric similarity to prostaglandins. This discovery opened up a new field of research into the role of oxidative stress in human physiology and pathology.

While much of the initial focus was on the F- and E-series isoprostanes, such as the well-studied 8-iso-Prostaglandin F2α, subsequent research has slowly unveiled the presence and potential biological activities of other isoprostane families, including the A-series isoprostanes. 8-iso-Prostaglandin A1, a member of this latter group, has emerged as a molecule of interest due to its specific biological activities, which are distinct from its more extensively studied counterparts.

Discovery and History of 8-iso Prostaglandin A1

The specific discovery of 8-iso-Prostaglandin A1 is not as discretely documented as the initial discovery of the F2-isoprostanes. Its identification is intertwined with the broader characterization of the array of isoprostanes formed during lipid peroxidation. Early methodologies for isoprostane analysis were often not specific enough to differentiate between the various isomers.

A significant step towards the characterization of A-series isoprostanes came from synthetic organic chemistry. A 1969 paper by Schneider and colleagues, while focused on the synthesis of prostaglandin E1, reported a reaction sequence that yielded dl-PGA1 and dl-PGB1 methyl esters alongside dl-8-isoprostaglandin E1. This work, although not directly aimed at 8-iso-PGA1, demonstrated the chemical feasibility of its formation and provided a basis for its later identification and synthesis.

The definitive identification and biological characterization of 8-iso-PGA1 have been more recent, driven by advancements in mass spectrometry and the availability of synthetic standards. These developments have allowed for the detection of 8-iso-PGA1 in biological samples and the subsequent investigation of its specific biological functions.

Physicochemical and Quantitative Data

A clear understanding of the physicochemical properties of 8-iso-PGA1 is fundamental for its study. The following table summarizes its key quantitative data.

| Property | Value |

| Chemical Formula | C₂₀H₃₂O₄ |

| Molecular Weight | 336.5 g/mol |

| CAS Number | 211186-29-7 |

| Appearance | A solution in methyl acetate |

| Purity | ≥97% |

| Solubility (DMF) | 75 mg/mL |

| Solubility (DMSO) | 50 mg/mL |

| Solubility (Ethanol) | 100 mg/mL |

| Solubility (PBS, pH 7.2) | 2.4 mg/mL |

Key Biological Activities and Signaling Pathways

Current research has identified two primary biological activities of 8-iso-Prostaglandin A1: the inhibition of aldo-keto reductase family 1 member B10 (AKR1B10) and the modulation of neurotransmitter release in the retina.

Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)

A seminal study by Díaz-Dacal and colleagues in 2011 identified AKR1B10 as a specific target of prostaglandin A1 and, by extension, its isomers like 8-iso-PGA1. AKR1B10 is an enzyme implicated in various cellular processes, including the detoxification of cytotoxic aldehydes and the metabolism of chemotherapeutic drugs. Its overexpression in certain cancers is associated with chemoresistance.

The proposed mechanism of inhibition involves the covalent adduction of 8-iso-PGA1 to the enzyme, thereby inactivating it. This has significant implications for cancer therapy, as inhibiting AKR1B10 could potentially re-sensitize resistant tumors to chemotherapy.

Modulation of Retinal Neurotransmitter Release

Research by Opere and colleagues in 2005 demonstrated that isoprostanes, including 8-iso-PGA1, can modulate neurotransmitter release in the retina. Specifically, their study showed that 8-iso-PGA1 inhibits the potassium-induced release of D-aspartate, an analog of the excitatory neurotransmitter glutamate, from isolated bovine retinas.

This finding suggests that 8-iso-PGA1 may play a role in retinal signaling and could be relevant in pathological conditions of the eye where excitotoxicity is a contributing factor. The precise signaling pathway through which 8-iso-PGA1 exerts this effect is not yet fully elucidated but is an active area of investigation.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Protocol for Assessing AKR1B10 Inhibition

This protocol is adapted from the methodology described by Díaz-Dacal et al. (2011).

Objective: To determine the inhibitory effect of 8-iso-Prostaglandin A1 on the enzymatic activity of AKR1B10.

Materials:

-

Recombinant human AKR1B10

-

8-iso-Prostaglandin A1

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of 8-iso-PGA1 in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, prepare reaction mixtures containing sodium phosphate buffer, NADPH (final concentration 0.1 mM), and varying concentrations of 8-iso-PGA1. Include a vehicle control (solvent only).

-

Add recombinant AKR1B10 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde (final concentration 10 mM).

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocities for each concentration of 8-iso-PGA1.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Measuring Neurotransmitter Release from Retinal Tissue

This protocol is based on the methodology described by Opere et al. (2005).

Objective: To measure the effect of 8-iso-Prostaglandin A1 on potassium-induced D-aspartate release from isolated bovine retinas.

Materials:

-

Fresh bovine eyes

-

Krebs-Ringer bicarbonate buffer (KRB)

-

[³H]D-aspartate

-

8-iso-Prostaglandin A1

-

High-potassium KRB (containing 50 mM KCl)

-

Scintillation counter and vials

-

Perfusion system

Procedure:

-

Isolate retinas from fresh bovine eyes and cut them into small pieces.

-

Pre-incubate the retinal pieces in KRB containing [³H]D-aspartate for 45 minutes to allow for uptake of the radiolabel.

-

Transfer the retinal pieces to a perfusion system and wash with KRB to remove excess radiolabel.

-

Collect baseline fractions of the perfusate.

-

Introduce KRB containing 8-iso-PGA1 at the desired concentration and continue collecting fractions.

-

Stimulate neurotransmitter release by switching to high-potassium KRB (with or without 8-iso-PGA1) and collect the stimulated release fractions.

-

Measure the radioactivity in each collected fraction using a scintillation counter.

-

Calculate the fractional release of [³H]D-aspartate for each condition and compare the stimulated release in the presence and absence of 8-iso-PGA1.

Future Directions and Conclusion

8-iso-Prostaglandin A1 represents a fascinating and relatively underexplored member of the isoprostane family. Its distinct biological activities, particularly the inhibition of AKR1B10 and the modulation of retinal neurotransmission, highlight its potential as both a biomarker and a therapeutic target.

Future research should focus on several key areas:

-

Elucidation of Signaling Pathways: A deeper understanding of the molecular mechanisms and signaling cascades initiated by 8-iso-PGA1 is crucial.

-

In Vivo Studies: Translating the in vitro findings into in vivo models is essential to validate the physiological and pathological relevance of 8-iso-PGA1.

-

Biomarker Development: Investigating the levels of 8-iso-PGA1 in various diseases associated with oxidative stress could lead to the development of novel diagnostic or prognostic markers.

-

Therapeutic Potential: The development of stable analogs of 8-iso-PGA1 could provide new avenues for therapeutic intervention in cancer and retinal diseases.

8-iso Prostaglandin A1: A Technical Guide to its Role as a Biomarker of Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 8-iso Prostaglandin A1 (8-iso-PGA1) and its significance as a marker of lipid peroxidation, a key process in oxidative stress. While the more extensively studied F2-isoprostanes have traditionally dominated this field, this paper also sheds light on the formation, biological activity, and analytical considerations for A-series isoprostanes. We delve into the biochemical pathways of its formation, detail experimental protocols for the quantification of related compounds, and present signaling pathways through which it may exert its biological effects. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of 8-iso-PGA1 and its potential applications in studying oxidative stress-related pathologies.

Introduction to Lipid Peroxidation and Isoprostanes

Lipid peroxidation is a detrimental process resulting from the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cell membranes. This chain reaction leads to cellular damage and has been implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1]

Isoprostanes are a family of prostaglandin-like compounds that are formed in vivo primarily through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[2][3] Unlike prostaglandins, which are synthesized via the cyclooxygenase (COX) enzyme pathway, isoprostanes are considered a reliable and specific marker of oxidative stress.[4] Among the various classes of isoprostanes, the F2-isoprostanes, particularly 8-iso-prostaglandin F2α (8-iso-PGF2α), are the most extensively studied and widely accepted biomarkers of lipid peroxidation.[5]

The Formation of this compound

8-iso-PGA1 belongs to the A-series of isoprostanes, which are characterized by a cyclopentenone ring structure. Its formation is a multi-step process that occurs downstream of the initial peroxidation of arachidonic acid.

The key steps in the formation of 8-iso-PGA1 are:

-

Initiation: A free radical abstracts a hydrogen atom from arachidonic acid, a PUFA present in cell membranes, forming an arachidonyl radical.

-

Propagation: Molecular oxygen reacts with the arachidonyl radical to form a peroxyl radical. This radical then undergoes endocyclization to form a PGG2-like bicyclic endoperoxide intermediate.

-

Rearrangement: This unstable endoperoxide intermediate can be reduced to form F2-isoprostanes or can rearrange to form E-ring and D-ring isoprostanes (E2/D2-IsoPs).[6]

-

Dehydration: 8-iso-PGA1 is subsequently formed through the dehydration of E-ring isoprostanes.[6][7] This dehydration step results in the formation of an α,β-unsaturated ketone in the cyclopentane (B165970) ring, a characteristic feature of A-series isoprostanes.[1]

The formation of E2/D2-IsoPs, the precursors to A2/J2-IsoPs, is favored under conditions of depleted cellular reducing agents like glutathione (B108866) (GSH).[1][8]

Quantitative Data on Isoprostane Levels

While 8-iso-PGA1 is a recognized product of lipid peroxidation, there is a significant lack of quantitative data for this specific isoprostane in biological fluids. The vast majority of research has focused on 8-iso-PGF2α as the "gold standard" biomarker. The following tables summarize the reported concentrations of 8-iso-PGF2α in various human samples to provide a general perspective on the expected concentration ranges for isoprostanes. It is important to note that the levels of A-series isoprostanes may differ.

Table 1: Plasma/Serum Concentrations of 8-iso-PGF2α in Humans

| Condition | Sample Type | Concentration (pg/mL) | Reference(s) |

| Healthy (No/Minimal CAD) | Plasma | 118.9 ± 85.5 | [9] |

| Healthy (Non-smokers) | Plasma | 22.2 ± 1.9 | [10] |

| Healthy (Controls) | Serum | 4.02 | [8] |

| Stable Coronary Artery Disease | Plasma | 182.0 ± 75.7 | [9] |

| Acute Myocardial Infarction | Plasma | 290.7 ± 73.9 | [9] |

| Diabetes Mellitus | Plasma | 33.4 ± 4.8 | [10] |

| Cigarette Smokers | Plasma | > 2-fold increase vs. non-smokers | [10] |

| End-Stage Renal Disease (HD) | Plasma | 389.8 ± 148.3 | |

| End-Stage Renal Disease (CAPD) | Plasma | 254.3 ± 76.6 | |

| Benign Breast Tumors | Serum | 18.89 | [8] |

| Breast Cancer | Serum | 57.92 | [8] |

| Systemic Sclerosis | Serum | ~75-fold increase vs. controls | [11] |

Table 2: Urinary and Other Body Fluid Concentrations of 8-iso-PGF2α in Humans

| Condition | Sample Type | Concentration | Reference(s) |

| Healthy | Urine | 6.0 ng/mg creatinine | [3] |

| Coronary Artery Disease | Urine | 9.2 ng/mg creatinine | [3] |

| Healthy Children | Exhaled Breath Condensate | 34.2 ± 4.5 pg/mL | |

| Asthmatic Children (Steroid-naive) | Exhaled Breath Condensate | 56.4 ± 7.7 pg/mL | |

| Sarcoidosis Patients | Bronchoalveolar Lavage Fluid | 220.6 (133.6–403.3) pg/mL | [2][12] |

| Idiopathic Pulmonary Fibrosis | Bronchoalveolar Lavage Fluid | 74.87 (62.23–115.1) pg/mL | [2][12] |

Experimental Protocols for Isoprostane Measurement

The accurate quantification of isoprostanes is challenging due to their low concentrations in biological matrices and the potential for auto-oxidation during sample handling. The two primary methods employed are mass spectrometry and immunoassays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for isoprostane analysis due to its high specificity and sensitivity. The following is a generalized protocol for the analysis of isoprostanes in plasma.

A. Sample Preparation (Solid-Phase Extraction - SPE)

-

Internal Standard: Add a deuterated internal standard (e.g., 8-iso-PGF2α-d4) to the plasma sample to correct for analyte loss during sample preparation and analysis.

-

Hydrolysis (for total isoprostane measurement): To measure both free and esterified isoprostanes, perform alkaline hydrolysis by adding a strong base (e.g., KOH) and incubating. This step releases the isoprostanes from the phospholipid backbone.

-

Acidification: Acidify the sample to a pH of ~3 with a suitable acid to protonate the isoprostanes.

-

SPE Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

-

Sample Loading: Load the acidified sample onto the SPE cartridge.

-

Washing: Wash the cartridge with acidified water and then an organic solvent of low elution strength (e.g., hexane (B92381) or ethyl acetate) to remove interfering substances.

-

Elution: Elute the isoprostanes from the cartridge using a more polar organic solvent (e.g., ethyl acetate (B1210297) with 1% methanol or methyl formate).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For 8-iso-PGA1, the specific parent and daughter ion transitions would need to be determined empirically.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits are a more accessible method for isoprostane quantification. They are typically competitive assays where free isoprostane in the sample competes with a fixed amount of labeled isoprostane for binding to a limited number of antibody sites.

General ELISA Protocol:

-

Sample Preparation: Samples may require purification using SPE, similar to the LC-MS/MS protocol, to remove interfering substances.

-

Assay Procedure:

-

Add standards and prepared samples to the wells of a microplate pre-coated with an anti-isoprostane antibody.

-

Add an isoprostane-enzyme conjugate (e.g., acetylcholinesterase-linked tracer).

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme, which will generate a colored product.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis: The concentration of isoprostane in the sample is inversely proportional to the intensity of the color. A standard curve is generated to calculate the concentrations in the unknown samples.

Note: While ELISA is a high-throughput method, it may be susceptible to cross-reactivity with other related compounds, potentially leading to less accurate results compared to LC-MS/MS.[2]

Signaling Pathways and Biological Activity of 8-iso-PGA1

8-iso-PGA1 is a cyclopentenone isoprostane, a class of compounds known for their high reactivity due to the α,β-unsaturated ketone in their structure. This feature allows them to act as electrophiles and form Michael adducts with cellular nucleophiles, particularly the thiol group of cysteine residues in proteins and glutathione (GSH).[6] This reactivity is central to their biological effects.

Key Signaling Pathways and Biological Effects:

-

Anti-inflammatory Effects: Cyclopentenone isoprostanes have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[13] By adducting key proteins in this pathway, they can prevent the transcription of pro-inflammatory genes.

-

Antioxidant Response: The adduction and depletion of GSH can trigger an antioxidant response by activating transcription factors such as Nrf2, leading to the expression of cytoprotective genes.

-

Apoptosis Induction: At higher concentrations, cyclopentenone isoprostanes can induce apoptosis (programmed cell death). This is often mediated by the depletion of cellular GSH, an increase in intracellular ROS, and the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK.[3]

-

PPARγ Activation: Some cyclopentenone prostanoids are known to be ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism.[13] While the anti-inflammatory effects of some cyclopentenone isoprostanes have been shown to be PPARγ-independent, this remains a potential signaling pathway.[13]

Conclusion

This compound, as a member of the cyclopentenone isoprostane family, represents a unique and reactive product of lipid peroxidation. While its quantification in biological systems has been less common than that of F2-isoprostanes, its formation pathway and potent biological activities suggest it may play a significant role in the cellular response to oxidative stress. The electrophilic nature of 8-iso-PGA1 allows it to modulate key signaling pathways involved in inflammation and cell death. For researchers and drug development professionals, understanding the nuances of different isoprostane classes is crucial for a comprehensive assessment of oxidative stress and for identifying novel therapeutic targets in diseases where lipid peroxidation is a key pathogenic mechanism. Further research is warranted to establish the specific concentrations of 8-iso-PGA1 in various disease states and to fully elucidate its signaling mechanisms and pathophysiological relevance.

References

- 1. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 3. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Plasma 8-iso-prostaglandin F2alpha, a marker of oxidative stress, is increased in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. academic.oup.com [academic.oup.com]

- 12. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Various Species 8-Isoprostane ELISA Kit [ABIN614166] - [antibodies-online.com]

An In-depth Technical Guide to 8-iso Prostaglandin A1 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) is a member of the isoprostane family, produced via non-enzymatic peroxidation of arachidonic acid, and categorized as a cyclopentenone prostaglandin (cyPG). While specific signaling pathways for 8-iso-PGA1 are not extensively elucidated, its structural similarity to Prostaglandin A1 (PGA1) and other cyPGs allows for postulation of its biological activities. This guide synthesizes the current understanding of 8-iso-PGA1's known interactions and the well-documented signaling cascades of its parent compound, PGA1. It is intended to provide a comprehensive resource for researchers exploring the therapeutic potential of this and related lipid mediators. The known biological activities of 8-iso-PGA1 include the inhibition of aldo-keto reductase family 1 member B10 (AKR1B10) and the modulation of neurotransmitter release.[1][2] Drawing parallels from PGA1, it is hypothesized that 8-iso-PGA1 may exert anti-inflammatory effects through the inhibition of the NF-κB pathway and the activation of the heat shock response. This document provides a detailed overview of these potential signaling pathways, quantitative data from related compounds, comprehensive experimental protocols for key assays, and visualizations to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction to 8-iso Prostaglandin A1

This compound is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids (primarily arachidonic acid) without the direct action of cyclooxygenase (COX) enzymes. As a cyclopentenone prostaglandin, it features a reactive α,β-unsaturated carbonyl group in its cyclopentane (B165970) ring, which is a key structural feature for the biological activities of this class of molecules.

The primary known cellular targets of 8-iso-PGA1 are:

-

Aldo-Keto Reductase Family 1 Member B10 (AKR1B10): 8-iso-PGA1 has been shown to inhibit this enzyme.[1][2] AKR1B10 is implicated in the development and chemoresistance of certain cancers.[3]

-

Neuronal Excitability: It has been observed to inhibit potassium-induced D-aspartate release from isolated bovine retinas, suggesting a role in modulating neuronal activity.[1][2]

Due to the limited direct research on 8-iso-PGA1 signaling, this guide will heavily reference the known pathways of its parent compound, Prostaglandin A1 (PGA1), to provide a putative signaling framework.

Putative Signaling Pathways of this compound

Based on the activities of PGA1 and other cyclopentenone prostaglandins, two primary signaling pathways are proposed for 8-iso-PGA1: the NF-κB signaling pathway and the Heat Shock Response pathway.

Inhibition of the NF-κB Signaling Pathway

Prostaglandin A1 is a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling cascade, a central pathway in inflammatory responses.[4][5] It is plausible that 8-iso-PGA1 shares this anti-inflammatory property. The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB.[4][5] By stabilizing IκB-α, NF-κB is sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. netascientific.com [netascientific.com]

- 3. Identification of aldo-keto reductase AKR1B10 as a selective target for modification and inhibition by prostaglandin A(1): implications for antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide to the Physiological Effects of 8-iso Prostaglandin A1

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers a variety of isoprostanes, with a predominant focus on 8-iso-prostaglandin F2α (8-iso-PGF2α) as a key biomarker for oxidative stress. In contrast, in-depth research delineating the specific physiological effects, signaling pathways, and quantitative biological data for 8-iso-prostaglandin A1 (8-iso-PGA1) is notably limited. This guide summarizes the currently available data for 8-iso-PGA1 and, for comparative and informational purposes, provides a comprehensive overview of the well-characterized physiological effects and signaling pathways of 8-iso-PGF2α.

Introduction to 8-iso Prostaglandin A1

8-iso-Prostaglandin A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids (primarily arachidonic acid) without the direct action of cyclooxygenase (COX) enzymes. Isoprostanes are considered reliable markers of oxidative stress. While the biological activities of many isoprostanes have been characterized, 8-iso-PGA1 remains a less-studied molecule.

Known Physiological Effects of this compound

The current body of research on the specific physiological effects of 8-iso-PGA1 is sparse. The primary reported activities include:

-

Enzyme Inhibition: 8-iso-PGA1 has been shown to inhibit aldo-keto reductase family 1 member B10 (AKR1B10). This enzyme is implicated in the development of chemoresistance in cancer by metabolizing chemotherapeutic drugs.

-

Neuronal Activity: In isolated bovine retinas, 8-iso-PGA1 has been observed to inhibit the potassium-induced release of D-aspartate, suggesting a potential role in modulating neurotransmission.

Quantitative Data for this compound

Due to the limited research, a comprehensive table of quantitative physiological effects is not available. The existing data points are presented below.

| Parameter | Effect | Concentration | Model System |

| Enzyme Activity | Inhibition of Aldo-Keto Reductase 1 B10 (AKR1B10) | 60 µM | COS-7 lysates expressing human AKR1B10 |

| Neurotransmitter Release | Inhibition of potassium-induced D-aspartate release | 0.1 µM | Isolated bovine retinas |

Experimental Protocols for this compound Studies

Detailed experimental protocols for the above findings are specific to the individual studies and are not broadly established. Researchers interested in replicating or expanding upon this work should refer to the original publications.

Signaling Pathways of this compound

The signaling pathways through which 8-iso-PGA1 exerts its effects have not yet been elucidated.

8-iso Prostaglandin F2α: A Well-Characterized Isoprostane Analogue

Given the limited data on 8-iso-PGA1, this section details the physiological effects of the extensively studied 8-iso-prostaglandin F2α (8-iso-PGF2α). This information may provide a valuable framework for future research into 8-iso-PGA1. 8-iso-PGF2α is a potent vasoconstrictor and is involved in a variety of physiological and pathological processes.[1][2]

Key Physiological Effects of 8-iso-PGF2α

-

Vasoconstriction: 8-iso-PGF2α is a potent vasoconstrictor in various vascular beds, which may contribute to hypertension and other cardiovascular diseases.[1][2]

-

Platelet Aggregation: It can induce platelet shape change and enhance platelet aggregation, playing a role in thrombosis.[2]

-

Inflammation: As a marker of oxidative stress, elevated levels of 8-iso-PGF2α are associated with inflammatory conditions.[3]

-

Mitogenesis: It has been shown to stimulate DNA synthesis and cell proliferation in vascular smooth muscle cells.[2]

-

Biomarker of Oxidative Stress: 8-iso-PGF2α is widely regarded as a gold-standard biomarker for assessing oxidative stress in a multitude of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[2][4][5]

Quantitative Data for 8-iso-PGF2α

The following table summarizes some of the quantitative data related to the levels and effects of 8-iso-PGF2α.

| Parameter | Value | Condition/Model |

| Normal Plasma Levels | ~150 pg/mL (total) | Healthy volunteers[6] |

| Normal Urine Levels | ~180-200 pg/mg creatinine | Healthy volunteers[6] |

| Platelet Aggregation (IC50) | 1.6 x 10⁻⁶ M | Inhibition of U-46619-induced aggregation[6] |

| Platelet Aggregation (IC50) | 1.8 x 10⁻⁶ M | Inhibition of I-BOP-induced aggregation[6] |

| Serum Levels in Breast Cancer | 57.92 pg/mL | Malignant breast cancer patients |

| Serum Levels in Benign Tumors | 18.89 pg/mL | Patients with benign breast tumors |

| Serum Levels in Healthy Controls | 4.02 pg/mL | Healthy individuals |

| Traumatic Brain Injury (Plasma) | 572.1 ± 157.5 pg/ml | Severe TBI patients[7] |

| Healthy Controls (Plasma) | 84.3 ± 18.9 pg/ml | Healthy controls[7] |

Signaling Pathways of 8-iso-PGF2α

8-iso-PGF2α exerts many of its biological effects by acting as an agonist at the thromboxane (B8750289) A2 receptor (TP receptor), a G-protein coupled receptor.

Activation of the TP receptor by 8-iso-PGF2α initiates a signaling cascade that leads to various cellular responses. The key steps are outlined below and illustrated in the following diagram.

-

Binding: 8-iso-PGF2α binds to the TP receptor on the cell surface.

-

G-protein Activation: This binding activates the associated Gq protein.

-

PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

PKC Activation: DAG and increased intracellular Ca2+ activate protein kinase C (PKC).

-

Cellular Response: PKC activation and elevated intracellular calcium lead to downstream effects such as smooth muscle contraction (vasoconstriction) and platelet aggregation.

Caption: Signaling pathway of 8-iso-PGF2α via the Thromboxane (TP) receptor.

Experimental Protocols for 8-iso-PGF2α Quantification

The measurement of 8-iso-PGF2α is a critical component of research into oxidative stress. Several methods are commonly employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is considered the gold-standard method for its high specificity and sensitivity. It involves the extraction of 8-iso-PGF2α from biological fluids, derivatization, and subsequent analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers comparable sensitivity and specificity to GC-MS and has become increasingly popular due to its high throughput and simpler sample preparation.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available and offer a more convenient and high-throughput method for quantification. However, they may be subject to cross-reactivity with other related compounds, and results should be validated with mass spectrometry-based methods where high accuracy is required.

A general workflow for the quantification of 8-iso-PGF2α from a biological sample is depicted below.

References

- 1. 8-Epi-prostaglandin F2alpha | C20H34O5 | CID 5282263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute reduction of serum 8-iso-PGF2-alpha and advanced oxidation protein products in vivo by a polyphenol-rich beverage; a pilot clinical study with phytochemical and in vitro antioxidant characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF(2α)/PGF(2α) ratio distinguishes chemical from enzymatic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Increased plasma 8-iso-prostaglandin F2α concentration in severe human traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

8-iso Prostaglandin A1 in Animal Models: An In-depth Technical Guide

Disclaimer: Research on 8-iso Prostaglandin A1 (8-iso PGA1) in animal models is currently limited. This guide provides a comprehensive overview of the existing knowledge, drawing parallels with related compounds like Prostaglandin A1 (PGA1) and the well-studied isoprostane, 8-iso-Prostaglandin F2α (8-iso-PGF2α), to inform future in vivo research.

Introduction

This compound (8-iso PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of arachidonic acid. Unlike enzymatically produced prostaglandins, isoprostanes are considered reliable markers of oxidative stress. While its isomer, 8-iso-PGF2α, has been extensively studied in numerous animal models as a biomarker for oxidative damage, data on the specific biological activities and mechanisms of 8-iso PGA1 in vivo are scarce. This technical guide synthesizes the available information on 8-iso PGA1, provides context from related molecules, and outlines experimental protocols applicable to its study in animal models.

Biological Activities and Potential Therapeutic Relevance

The known biological activities of 8-iso PGA1 are primarily derived from in vitro studies. These findings suggest potential areas of investigation for in vivo animal model research.

Inhibition of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10)

8-iso PGA1 has been shown to inhibit the activity of human aldo-keto reductase family 1 member B10 (AKR1B10).[1] AKR1B10 is implicated in the development and progression of several types of cancer, where it is often overexpressed.[2] Its inhibition can lead to the accumulation of cytotoxic carbonyls within cancer cells and may reverse resistance to certain chemotherapeutic agents.[2] This suggests a potential anti-cancer role for 8-iso PGA1 that warrants investigation in preclinical cancer models.

Modulation of Neurotransmitter Release

In isolated bovine retinas, 8-iso PGA1 at a concentration of 0.1 µM was found to inhibit the potassium-induced release of D-aspartate, an excitatory neurotransmitter.[1] This finding points towards a potential role for 8-iso PGA1 in neuromodulation and suggests that it may have effects on neuronal excitability in the central nervous system.

Quantitative Data Summary

The available quantitative data for the biological activity of 8-iso PGA1 is limited and derived from in vitro experiments.

| Compound | Target/System | Effect | Concentration | Source |

| 8-iso PGA1 | Human Aldo-Keto Reductase 1B10 (AKR1B10) in COS-7 cell lysates | Inhibition | 60 µM | [1] |

| 8-iso PGA1 | Isolated Bovine Retinas | Inhibition of potassium-induced D-aspartate release | 0.1 µM | [1] |

Signaling Pathways

Direct evidence for the signaling pathways activated by 8-iso PGA1 in animal models is not yet available. However, based on the pathways of the related compound Prostaglandin A1 (PGA1), a putative signaling mechanism can be proposed. PGA1 is known to bind to and activate the orphan nuclear receptor Nurr1, which is crucial for the development and maintenance of dopaminergic neurons.[3] Activation of Nurr1 by PGA1 leads to the transcription of genes involved in dopamine (B1211576) synthesis and neuronal survival.[3]

Putative 8-iso PGA1 Signaling Pathway

It is plausible that 8-iso PGA1, as an isomer of PGA1, may also interact with Nurr1 or other nuclear receptors. The following diagram illustrates a hypothetical signaling pathway for 8-iso PGA1, drawing upon the known actions of PGA1.

Caption: Putative signaling pathway of 8-iso PGA1 via the nuclear receptor Nurr1.

Experimental Protocols

Detailed experimental protocols for the use of 8-iso PGA1 in animal models have not been published. However, methodologies for the administration and analysis of other isoprostanes, particularly 8-iso-PGF2α, are well-established and can be adapted for 8-iso PGA1 research.

Administration in Animal Models

The choice of administration route depends on the target organ and the desired systemic or local effect.

-

Intracerebroventricular (ICV) Injection: For studying neuroprotective or neuromodulatory effects, direct administration into the cerebral ventricles ensures that the compound bypasses the blood-brain barrier.

-

Procedure: Anesthetize the animal (e.g., mouse or rat) and place it in a stereotaxic frame. A small burr hole is drilled in the skull at specific coordinates relative to bregma. A Hamilton syringe is used to slowly infuse the desired volume of 8-iso PGA1 solution into the lateral ventricle.

-

-

Intraperitoneal (IP) Injection: For systemic administration to investigate effects on peripheral organs or systemic inflammation.

-

Procedure: Restrain the animal and inject the 8-iso PGA1 solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

-

Intravenous (IV) Injection: For rapid systemic distribution and pharmacokinetic studies.

-

Procedure: Typically administered via the tail vein in rodents. The animal is placed in a restrainer, and the tail is warmed to dilate the veins. The 8-iso PGA1 solution is then injected using a fine-gauge needle.

-

Experimental Workflow for In Vivo Study

The following diagram outlines a general workflow for investigating the effects of 8-iso PGA1 in an animal model of a specific disease.

Caption: General experimental workflow for in vivo studies of 8-iso PGA1.

Analytical Methods for Quantification in Biological Samples

Accurate quantification of 8-iso PGA1 in tissues and fluids is crucial for pharmacokinetic and pharmacodynamic studies. The primary methods used for isoprostane analysis are mass spectrometry-based.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for isoprostane quantification.

-

Protocol Outline:

-

Lipid Extraction: Homogenize tissue or plasma in a solvent mixture (e.g., Folch solution: chloroform/methanol).

-

Saponification: Release esterified isoprostanes from phospholipids (B1166683) by base hydrolysis.

-

Solid-Phase Extraction (SPE): Purify the sample using a C18 SPE cartridge.

-

Thin-Layer Chromatography (TLC): Further purify the isoprostane fraction.

-

Derivatization: Convert the isoprostanes to volatile esters (e.g., pentafluorobenzyl esters) for GC analysis.

-

GC-MS Analysis: Quantify the derivatized 8-iso PGA1 using a stable isotope-labeled internal standard.

-

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high throughput and does not typically require derivatization.

-

Protocol Outline:

-

Lipid Extraction and Saponification: As described for GC-MS.

-

Solid-Phase Extraction (SPE): Purify the sample.

-

LC-MS/MS Analysis: Separate the isoprostanes by liquid chromatography and detect and quantify using tandem mass spectrometry with multiple reaction monitoring (MRM).

-

-

Conclusion and Future Directions

The study of this compound in animal models is in its infancy. The available in vitro data suggests that this isoprostane may have significant biological activities, particularly in the contexts of cancer and neuroscience. Future research should focus on validating these in vitro findings in relevant animal models. Investigating the potential anti-tumor effects of 8-iso PGA1 in xenograft or genetically engineered mouse models of cancer is a promising avenue. Furthermore, exploring the neuromodulatory and neuroprotective effects of 8-iso PGA1 in rodent models of neurodegenerative diseases or excitotoxicity could yield valuable insights. The development and application of specific analytical methods for 8-iso PGA1 will be critical for advancing our understanding of its in vivo pharmacology and its potential as a therapeutic agent or biomarker.

References

8-iso Prostaglandin A1 as a Disease Biomarker: An In-depth Technical Guide

A Note on the Current State of Research: Scientific literature extensively documents the role of isoprostanes, particularly F-series isoprostanes like 8-iso-Prostaglandin F2α, as reliable biomarkers of oxidative stress in a multitude of diseases. However, specific research on 8-iso-Prostaglandin A1 (8-iso-PGA1) as a disease biomarker is notably limited. This guide will first summarize the available information on 8-iso-PGA1 and then, to provide a comprehensive and practical resource for researchers, will use the closely related and well-characterized 8-iso-Prostaglandin F2α (8-iso-PGF2α) as a detailed archetype for understanding the application of isoprostanes as disease biomarkers.

8-iso-Prostaglandin A1: What the Research Indicates

8-iso-Prostaglandin A1 is an isoprostane, a class of prostaglandin-like compounds formed non-enzymatically via the free radical-catalyzed peroxidation of arachidonic acid.[1] While the broader class of isoprostanes are recognized as markers of oxidative stress, specific data on 8-iso-PGA1 in disease is sparse.

Limited studies have explored its biological activities. For instance, 8-iso-PGA1 has been shown to inhibit the aldo-keto reductase family 1 member B10 (AKR1B10) and affect neurotransmitter release in isolated bovine retinas.[2] However, these findings have not yet translated into its widespread use or validation as a clinical biomarker for specific diseases.

8-iso-Prostaglandin F2α: A Well-Established Archetype for Isoprostane Biomarkers